4-(2-Cyano-2-propyl)benzoyl Chloride
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Overview
Description
4-(2-Cyano-2-propyl)benzoyl Chloride is an organic compound with the molecular formula C11H10ClNO. It is a derivative of benzoyl chloride, where the hydrogen at the para position is replaced by a 2-cyano-2-propyl group. This compound is of interest in organic synthesis and various industrial applications due to its reactive acyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-2-propyl)benzoyl Chloride typically involves the acylation of 4-(2-Cyano-2-propyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-(2-Cyano-2-propyl)benzoic acid+SOCl2→4-(2-Cyano-2-propyl)benzoyl Chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyano-2-propyl)benzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(2-Cyano-2-propyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the acyl chloride group.
Scientific Research Applications
4-(2-Cyano-2-propyl)benzoyl Chloride is utilized in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.
Material Science: In the synthesis of polymers and advanced materials.
Biological Studies: As a reagent for modifying biomolecules and studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(2-Cyano-2-propyl)benzoyl Chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and pharmaceutical development.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the 2-cyano-2-propyl group, making it less sterically hindered.
4-Cyanobenzoyl Chloride: Contains a cyano group at the para position but lacks the propyl group.
4-(2-Cyano-2-propyl)benzoic Acid: The carboxylic acid derivative of 4-(2-Cyano-2-propyl)benzoyl Chloride.
Uniqueness
This compound is unique due to the presence of both the cyano and propyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of specialized compounds.
Properties
IUPAC Name |
4-(2-cyanopropan-2-yl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-11(2,7-13)9-5-3-8(4-6-9)10(12)14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOGCRTXEAQODD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40664948 |
Source
|
Record name | 4-(2-Cyanopropan-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40664948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129488-75-1 |
Source
|
Record name | 4-(1-Cyano-1-methylethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129488-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Cyanopropan-2-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40664948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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